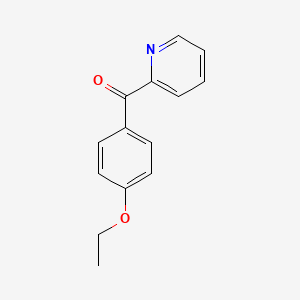![molecular formula C34H30O2 B1296025 1,4-Bis[methoxy(diphenyl)methyl]benzene CAS No. 68883-10-3](/img/structure/B1296025.png)
1,4-Bis[methoxy(diphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[methoxy(diphenyl)methyl]benzene is a compound that is part of a broader class of organic molecules with potential applications in various fields such as photoluminescence, liquid crystal technology, and materials science. The compound's structure, which includes a benzene ring substituted with methoxy(diphenyl)methyl groups at the 1 and 4 positions, suggests potential for interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Knoevenagel reaction, Williamson ether synthesis, and the Horner-Wadsworth-Emmons reaction. For instance, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers, which share structural similarities with 1,4-Bis[methoxy(diphenyl)methyl]benzene . Additionally, the Williamson reaction has been employed to create acetylene-terminated monomers, indicating the versatility of synthetic approaches for related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Bis[methoxy(diphenyl)methyl]benzene often features a central benzene ring substituted with various functional groups that can influence the molecule's overall properties. For example, the presence of nitro and amino groups has been shown to affect the binding to DNA, as seen in the study of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative . The crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene reveals a dihedral angle between the planes of triazole and phenyl rings, which could be relevant for understanding the spatial arrangement of substituents in 1,4-Bis[methoxy(diphenyl)methyl]benzene .
Chemical Reactions Analysis
Compounds with structures similar to 1,4-Bis[methoxy(diphenyl)methyl]benzene can undergo various chemical reactions, including photochemical and electrochemical isomerization, as observed in the study of 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers . Additionally, the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 suggests that compounds with methoxy groups in the benzene ring can form complexes and participate in cationic polymerizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis[methoxy(diphenyl)methyl]benzene can be inferred from studies on related compounds. For instance, the photoluminescent properties of phenylene vinylene oligomers indicate potential applications in optoelectronic devices . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit suggest that similar structures could exhibit mesogenic behavior, which is valuable for the development of liquid crystalline polymeric systems . The redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene, which contains methoxyphenyl groups, provide insights into the electron-donating capabilities of such substituents .
Propiedades
IUPAC Name |
1,4-bis[methoxy(diphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O2/c1-35-33(27-15-7-3-8-16-27,28-17-9-4-10-18-28)31-23-25-32(26-24-31)34(36-2,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBBJFBTLFGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988584 |
Source


|
| Record name | 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[methoxy(diphenyl)methyl]benzene | |
CAS RN |
68883-10-3 |
Source


|
| Record name | NSC122142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

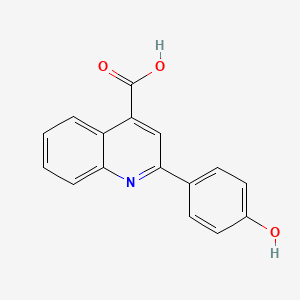

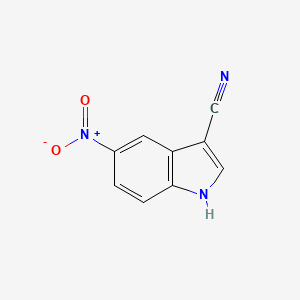



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
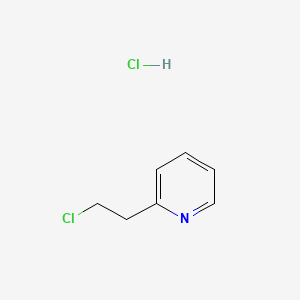

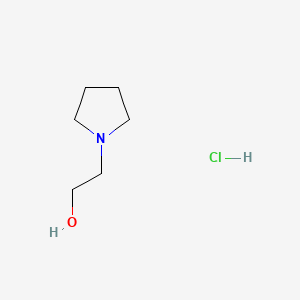
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
